molecular formula C8H4ClNO2 B8067608 1-Chloro-2-ethynyl-3-nitro-benzene

1-Chloro-2-ethynyl-3-nitro-benzene

Cat. No.: B8067608
M. Wt: 181.57 g/mol
InChI Key: XTEJCNFJVOFPNP-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-3-nitro-benzene is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-ethynyl-3-nitro-benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Chlorination: The addition of a chlorine atom to the benzene ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethynyl-3-nitro-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-Chloro-2-ethynyl-3-nitro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethynyl-3-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitro group can participate in redox reactions, while the ethynyl group can form covalent bonds with nucleophilic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-ethynylbenzene
  • 1-Chloro-4-ethynylbenzene
  • 3-Chloro-1-ethynylbenzene
  • 1-Bromo-2-ethynylbenzene

Uniqueness

1-Chloro-2-ethynyl-3-nitro-benzene is unique due to the presence of both a nitro group and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1-chloro-2-ethynyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c1-2-6-7(9)4-3-5-8(6)10(11)12/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEJCNFJVOFPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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